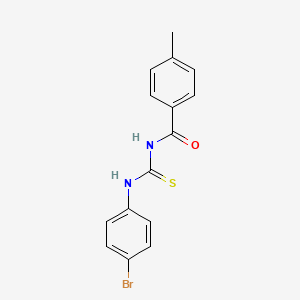

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea

Description

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea is a thiourea derivative characterized by a 4-bromophenyl group at the N1 position and a 4-methylbenzoyl moiety at the N3 position. The bromine atom at the para position of the phenyl ring contributes to its electron-withdrawing properties, while the methyl group on the benzoyl moiety enhances lipophilicity.

Properties

IUPAC Name |

N-[(4-bromophenyl)carbamothioyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2OS/c1-10-2-4-11(5-3-10)14(19)18-15(20)17-13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFMIHVDEVIDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea typically involves the reaction of 4-bromophenyl isothiocyanate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Sulfonyl derivatives.

Reduction: Thiol derivatives.

Hydrolysis: Corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. The bromophenyl and methylbenzoyl groups can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

DFT studies on thiourea derivatives with thiophene-2-carbonyl groups () reveal how halogen substituents influence frontier molecular orbitals. For example:

| Compound (Substituent) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|

| 1-Cl (4-chlorophenyl) | -0.189106 | -0.032867 |

| 2-Br (4-bromophenyl) | -0.189465 | -0.032901 |

| 3-I (4-iodophenyl) | -0.192689 | -0.033011 |

The bromophenyl derivative exhibits intermediate HOMO-LUMO gaps compared to chloro and iodo analogs, suggesting balanced electron-withdrawing capacity. This electronic profile may influence reactivity and binding interactions in biological systems .

Antitubercular Activity

In halogenated copper(II) complexes (), the 4-bromophenyl analog (compound 83) demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis (MIC = 2–8 µg/mL). This efficacy surpasses derivatives with 2- or 3-bromophenyl substituents, highlighting the importance of para-substitution for target engagement .

Antimicrobial Activity

A study on benzoylthiourea ligands () showed that electron-withdrawing groups (e.g., nitro, bromo) enhance antimicrobial activity. For instance:

- 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea: Moderate activity against S. aureus (MIC = 16 µg/mL).

- 1-(4-Nitrophenyl)-3-(4-methylbenzoyl)thiourea: Higher activity (MIC = 8 µg/mL) due to stronger electron withdrawal .

Structural and Crystallographic Comparisons

Hydrogen Bonding and Crystal Packing

The crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea () adopts a monoclinic lattice (space group P2₁/n), stabilized by N–H···O and N–H···S hydrogen bonds. In contrast, bromophenyl analogs often exhibit denser molecular packing due to Br···π interactions, leading to higher melting points and thermal stability .

Substituent Impact on Molecular Geometry

X-ray analyses of 1-(2-chlorobenzoyl)-3-p-tolylthiourea () reveal syn–anti configurations around the thiourea core. The bulkier bromophenyl group in this compound likely induces greater torsional strain, altering bond angles (e.g., C–S–C ≈ 105°) compared to smaller substituents .

Key Research Findings

- Antitubercular Potency : The 4-bromophenyl group enhances copper(II) complex efficacy against drug-resistant TB strains, outperforming 3-bromo and chloro analogs .

- Electronic Tuning : Bromine’s intermediate electronegativity balances solubility and reactivity, making it preferable over iodine (too bulky) or chlorine (less electron-withdrawing) in drug design .

- Structural Robustness : Bromophenyl derivatives exhibit superior crystallinity compared to nitro or methoxy analogs, facilitating structural characterization .

Data Tables

Table 2: Crystallographic Parameters

| Compound | Space Group | Unit Cell Volume (ų) | Hydrogen Bonds |

|---|---|---|---|

| This compound | P2₁/n | 1531.4 | N–H···O, Br···π |

| 1-(4-Methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea | P2₁/n | 1531.4 | N–H···S, N–H···O |

Biological Activity

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This compound's unique structural features contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- CAS Number : 300819-90-3

This compound features a bromophenyl group and a methylbenzoyl moiety, which are essential for its biological activities.

Antimicrobial Activity

Thiourea derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance, studies have reported:

- Inhibition against Gram-positive bacteria : Effective against Staphylococcus aureus and Micrococcus luteus.

- Inhibition against Gram-negative bacteria : Active against Salmonella typhimurium and Enterobacter aerogenes.

- Fungal Activity : Demonstrated antifungal effects against species such as Aspergillus niger and Candida albicans .

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Micrococcus luteus | 14 |

| Salmonella typhimurium | 12 |

| Aspergillus niger | 10 |

Anticancer Activity

The anticancer potential of thiourea derivatives has been explored through various mechanisms, including DNA interaction studies. For example, the binding constants of related thioureas with DNA were reported to be significant, indicating potential for anticancer applications:

- DNA Binding Constants : The binding affinity was measured using cyclic voltammetry and UV-vis spectroscopy, showing values up to for certain derivatives .

In vitro studies have also indicated that these compounds can induce apoptosis in cancer cell lines, suggesting their role as potential chemotherapeutic agents.

Enzyme Inhibition

This compound exhibits enzyme inhibition capabilities that are crucial for its biological activity. The compound may interact with specific enzymes involved in metabolic pathways or signal transduction:

- Example : Inhibition of HSP70 ATPase activity has been observed with structurally similar thioureas, highlighting their potential in cancer therapies where heat shock proteins play a role .

Case Studies

Several studies have focused on the synthesis and evaluation of thiourea derivatives:

- Synthesis and Characterization : A study synthesized new acyl thioureas and characterized them using NMR and IR spectroscopy. These compounds exhibited significant antibacterial activity .

- Antioxidant Properties : The total antioxidant capacity (TAC) of various thiourea derivatives was assessed, revealing that some compounds possess high antioxidant activity, which may contribute to their overall biological efficacy .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their function.

- DNA Interaction : Evidence suggests that thioureas can intercalate into DNA structures, affecting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds may influence oxidative stress pathways, contributing to their anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.